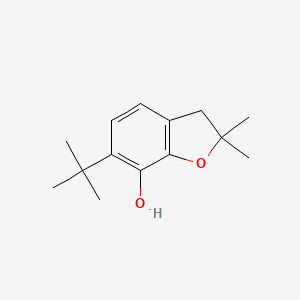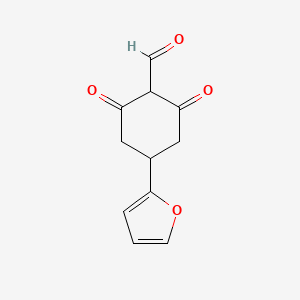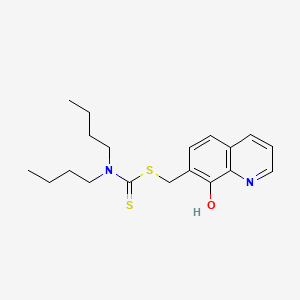
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate: is a chemical compound with the molecular formula C19H26N2OS2 and a molecular weight of 362.6 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group and a dibutyldithiocarbamate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate typically involves the reaction of 8-hydroxyquinoline with dibutyldithiocarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
科学的研究の応用
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. This interaction can affect various cellular processes, including enzyme activity and signal transduction .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the dibutyldithiocarbamate moiety.
Dithiocarbamates: A class of compounds with similar functional groups but different core structures.
Quinoline Derivatives: Compounds with variations in the substitution pattern on the quinoline ring
Uniqueness
(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is unique due to its combination of a quinoline ring and a dibutyldithiocarbamate group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
87236-71-3 |
|---|---|
分子式 |
C19H26N2OS2 |
分子量 |
362.6 g/mol |
IUPAC名 |
(8-hydroxyquinolin-7-yl)methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C19H26N2OS2/c1-3-5-12-21(13-6-4-2)19(23)24-14-16-10-9-15-8-7-11-20-17(15)18(16)22/h7-11,22H,3-6,12-14H2,1-2H3 |
InChIキー |
GHUMBRRHICYOPL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


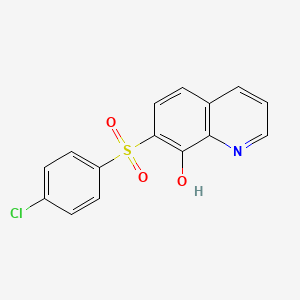
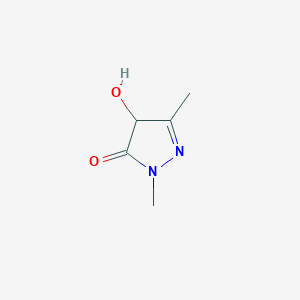
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

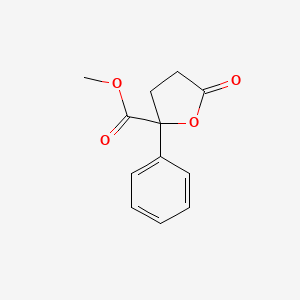

![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
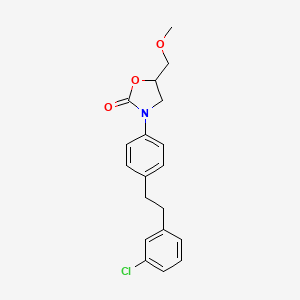

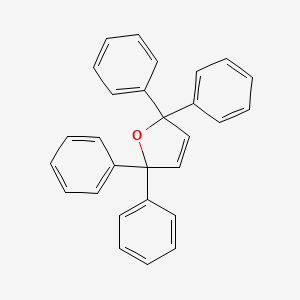

![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
